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Abstract
3-Undecyne, a long-chain internal alkyne, represents a valuable molecular scaffold in organic

synthesis. This document provides a comprehensive overview of the discovery, history, and key

chemical data of 3-undecyne. It includes a compilation of its physical and spectral properties,

detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential

applications. The information is intended to serve as a technical resource for researchers in

organic chemistry, medicinal chemistry, and materials science.

Introduction
3-Undecyne (C₁₁H₂₀) is an internal alkyne, a class of unsaturated hydrocarbons characterized

by a carbon-carbon triple bond located within the carbon chain.[1] Unlike terminal alkynes, the

triple bond in 3-undecyne is not adjacent to a hydrogen atom, which influences its reactivity.[1]

Internal alkynes are significant building blocks in organic synthesis, allowing for the

construction of complex molecular architectures. This guide focuses specifically on the known

data and synthetic methodologies related to 3-undecyne.

Discovery and History
Detailed historical information regarding the initial discovery and first synthesis of 3-undecyne
is not prominently documented in readily available chemical literature. The study of alkynes
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dates back to the 19th century, with the discovery of acetylene. However, specific higher-order

internal alkynes like 3-undecyne likely emerged from systematic studies on the synthesis and

properties of homologous series of hydrocarbons. Early methods for alkyne synthesis, such as

dehydrohalogenation and the alkylation of acetylides, were well-established by the early 20th

century, and it is probable that 3-undecyne was first prepared using one of these now-classical

methods. A definitive first report of its synthesis, however, remains elusive in broad chemical

databases.

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 3-undecyne is presented in the tables below. This

information is critical for its identification, purification, and use in chemical reactions.

Table 1: Physical Properties of 3-Undecyne

Property Value Reference

Molecular Formula C₁₁H₂₀ [2]

Molecular Weight 152.28 g/mol [2]

CAS Number 60212-30-8 [2]

Appearance Colorless liquid [3]

Boiling Point 79-81 °C at 15 mmHg [4]

Specific Gravity 0.78 [3]

Refractive Index 1.44 [3][5]

Table 2: Spectroscopic Data of 3-Undecyne
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Spectrum Type Key Features and Data Source

¹H NMR
Data available in public databases such as

PubChem.[2]

¹³C NMR
Data available in public databases such as

PubChem.[2]

Mass Spectrometry (MS)
GC-MS data available from the NIST Mass

Spectrometry Data Center.[2]

Infrared (IR) Spectroscopy Vapor phase IR spectrum available.[2]

Experimental Protocols for Synthesis
The synthesis of internal alkynes like 3-undecyne can be achieved through several

established methodologies. Two of the most common and historically significant routes are the

alkylation of a smaller terminal alkyne and the double dehydrohalogenation of a dihaloalkane.

Synthesis via Alkylation of a Terminal Alkyne
This is a widely used method for the preparation of unsymmetrical internal alkynes. The

general strategy involves the deprotonation of a terminal alkyne to form an acetylide anion,

which then acts as a nucleophile to displace a halide from an alkyl halide.

Logical Workflow for Alkylation Synthesis of 3-Undecyne:
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Step 1: Acetylide Formation

Step 2: Nucleophilic Substitution (SN2)

1-Heptyne

Heptynilide_Anion

  Strong Base (e.g., NaNH₂)

3-Undecyne

  Bromoethane

Bromoethane

Click to download full resolution via product page

Caption: Alkylation of 1-heptyne to form 3-undecyne.

Detailed Experimental Protocol (Illustrative):

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

Deprotonation: A solution of 1-heptyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran

or liquid ammonia) is prepared in the flask and cooled in a dry ice/acetone bath.

A strong base, such as sodium amide (NaNH₂), is slowly added to the cooled solution to

deprotonate the 1-heptyne, forming the sodium heptynilide.

Alkylation: Bromoethane is added dropwise to the solution of the acetylide. The reaction

mixture is allowed to slowly warm to room temperature and stirred overnight.

Workup: The reaction is quenched by the slow addition of water or a saturated aqueous

solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic

solvent (e.g., diethyl ether).

The combined organic extracts are washed with brine, dried over an anhydrous drying agent

(e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

Purification: The crude product is purified by fractional distillation under reduced pressure to

yield pure 3-undecyne.

Synthesis via Double Dehydrohalogenation
This method involves the elimination of two equivalents of a hydrogen halide from a vicinal or

geminal dihaloalkane using a strong base.

Logical Workflow for Dehydrohalogenation Synthesis of 3-Undecyne:

Starting Material
Reaction

Product

3,4-Dihaloundecane

3-Undecyne

  Double Elimination

Excess Strong Base
(e.g., KOH or NaNH₂)

Click to download full resolution via product page

Caption: Synthesis of 3-undecyne via dehydrohalogenation.

Detailed Experimental Protocol (Illustrative):

Preparation of the Dihaloalkane: The starting material, a 3,4-dihaloundecane (e.g., 3,4-

dibromoundecane or 3,4-dichloroundecane), is first synthesized, typically by the
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halogenation of 3-undecene.

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a mechanical

stirrer.

Elimination Reaction: The dihaloundecane is dissolved in a suitable high-boiling solvent

(e.g., mineral oil or diethylene glycol).

A strong base, such as potassium hydroxide (KOH) pellets or sodium amide (NaNH₂), is

added in excess.

The mixture is heated to a high temperature to effect the double dehydrohalogenation.

Product Isolation: The product, 3-undecyne, is distilled directly from the reaction mixture as

it is formed.

Purification: The collected distillate is washed with water to remove any co-distilled base,

dried over a suitable drying agent, and then redistilled to obtain the pure alkyne.

Chemical Reactivity and Potential Applications
As an internal alkyne, 3-undecyne can undergo a variety of chemical transformations, making

it a versatile intermediate in organic synthesis.

Reduction: The triple bond can be reduced to a double bond or a single bond. Hydrogenation

with a poisoned catalyst (e.g., Lindlar's catalyst) will yield cis-3-undecene, while reduction

with sodium in liquid ammonia will produce trans-3-undecene. Complete hydrogenation with

a catalyst like palladium on carbon will give undecane.

Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents like potassium

permanganate can cleave the triple bond to produce carboxylic acids.

Hydration: In the presence of a mercury catalyst and acid, the triple bond can be hydrated to

form a ketone.

Halogenation: 3-Undecyne can react with halogens to form di- or tetra-haloalkenes and

alkanes.
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The ability to introduce functionality at the 3- and 4-positions of the undecane chain makes 3-
undecyne a potentially useful starting material for the synthesis of complex natural products,

pharmaceuticals, and specialty chemicals.

Conclusion
3-Undecyne is a fundamental internal alkyne with well-established synthetic routes. While its

specific historical discovery is not prominently detailed, its preparation relies on classic and

robust organic reactions. The compiled physical, spectral, and synthetic data in this guide

provide a solid foundation for its use in research and development. Its reactivity offers multiple

pathways for the creation of more complex and potentially bioactive molecules, ensuring its

continued relevance in the field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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